N,N'-bis[2-(benzyloxy)ethyl]benzene-1,3-dicarboxamide
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Overview
Description
N1,N3-BIS[2-(BENZYLOXY)ETHYL]BENZENE-1,3-DICARBOXAMIDE is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two benzyl ether groups attached to the ethyl chains, which are further connected to a benzene ring through amide linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N3-BIS[2-(BENZYLOXY)ETHYL]BENZENE-1,3-DICARBOXAMIDE typically involves a multi-step process. One common method includes the reaction of benzyl alcohol with ethylene oxide to form benzyl ethylene glycol ether. This intermediate is then reacted with isophthaloyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often involve refluxing the mixture in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N1,N3-BIS[2-(BENZYLOXY)ETHYL]BENZENE-1,3-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The benzyl ether groups can be oxidized to form benzaldehyde derivatives.
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzyl ethers.
Scientific Research Applications
N1,N3-BIS[2-(BENZYLOXY)ETHYL]BENZENE-1,3-DICARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with metal ions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N1,N3-BIS[2-(BENZYLOXY)ETHYL]BENZENE-1,3-DICARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N1,N3-BIS[2-(SULFANYLETHYL)]BENZENE-1,3-DICARBOXAMIDE: Known for its mercury chelating properties.
N1,N3-BIS[2-(HYDROXYETHOXY)ETHYL]BENZENE-1,3-DICARBOXAMIDE: Used in the synthesis of coordination polymers.
Uniqueness
N1,N3-BIS[2-(BENZYLOXY)ETHYL]BENZENE-1,3-DICARBOXAMIDE is unique due to its benzyl ether groups, which impart distinct chemical reactivity and potential for forming stable complexes with metal ions. This makes it particularly valuable in applications requiring specific ligand properties and stability.
Properties
Molecular Formula |
C26H28N2O4 |
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Molecular Weight |
432.5 g/mol |
IUPAC Name |
1-N,3-N-bis(2-phenylmethoxyethyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C26H28N2O4/c29-25(27-14-16-31-19-21-8-3-1-4-9-21)23-12-7-13-24(18-23)26(30)28-15-17-32-20-22-10-5-2-6-11-22/h1-13,18H,14-17,19-20H2,(H,27,29)(H,28,30) |
InChI Key |
BWGQEZXSILSZDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCNC(=O)C2=CC(=CC=C2)C(=O)NCCOCC3=CC=CC=C3 |
Origin of Product |
United States |
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